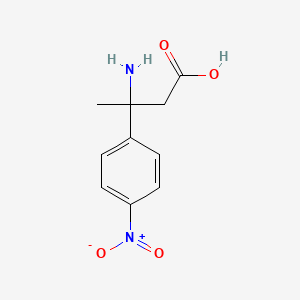

3-Amino-3-(4-nitrophenyl)butanoic acid

説明

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 3-amino-3-(4-nitrophenyl)butanoic acid , derived from its four-carbon butanoic acid backbone. The numbering begins at the carboxylic acid group (position 1), with the amino and 4-nitrophenyl substituents both occupying position 3. Its molecular formula is $$ \text{C}{10}\text{H}{12}\text{N}2\text{O}4 $$, and its molecular weight is 224.21 g/mol. The SMILES notation $$ \text{O=C(O)CC(C(N)(C}1\text{=CC=C(C=C}1\text{)N+[O-]))} $$ captures the connectivity, highlighting the central carbon bearing both substituents.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a tetrahedral geometry at the central carbon (C3), which is bonded to:

- An amino group ($$-\text{NH}_2$$),

- A 4-nitrophenyl group ($$-\text{C}6\text{H}4\text{NO}_2$$),

- A methylene group ($$-\text{CH}_2\text{COOH}$$), and

- Another methylene group ($$-\text{CH}_2-$$) extending to the terminal methyl group.

This arrangement creates a chiral center at C3, as the four substituents are distinct. However, the available literature does not explicitly resolve the enantiomeric forms of this compound, unlike its structural analog, (S)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 270062-87-8), which exhibits well-defined stereochemistry. The absence of stereochemical descriptors in studies on this compound suggests it is typically reported as a racemic mixture or in a non-chiral context.

Comparative Analysis of Enantiomeric Forms: (R)- vs. (S)-Configurations

While enantiomeric forms ($$ R $$- and $$ S $$-configurations) are theoretically possible due to the chiral center at C3, no experimental data on their isolation or characterization exist for this specific compound. In contrast, related derivatives, such as (S)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride, demonstrate enantiomer-specific interactions with biological targets, underscoring the importance of stereochemistry in pharmacological applications. For instance:

The lack of analogous data for this compound highlights a gap in current research, necessitating further stereoselective synthesis and analysis.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic data for this compound are not reported in the available literature. However, studies on structurally similar compounds, such as (S)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride, reveal dense hydrogen-bonding networks in the solid state. For example:

- The hydrochloride salt forms a monoclinic crystal system ($$ P2_1 $$) with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.45 \, \text{Å}, c = 12.07 \, \text{Å}, \beta = 98.7^\circ $$.

- Intermolecular $$ \text{N–H} \cdots \text{O} $$ and $$ \text{O–H} \cdots \text{Cl} $$ interactions stabilize the lattice, with a packing coefficient of 0.72.

Extrapolating these findings, this compound likely exhibits comparable hydrogen-bonding motifs, though its bulkier 4-nitrophenyl group may introduce steric hindrance, altering packing efficiency. Computational modeling (e.g., density functional theory) could predict its crystal lattice parameters, but experimental validation remains pending.

特性

IUPAC Name |

3-amino-3-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPLVHWZJYCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-nitrophenyl)butanoic acid typically involves the nitration of a suitable precursor followed by amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.

化学反応の分析

Types of Reactions

3-Amino-3-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-Amino-3-(4-aminophenyl)butanoic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: 3-Amino-3-(4-aminophenyl)butanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis : 3-Amino-3-(4-nitrophenyl)butanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro derivatives |

| Reduction | Sodium borohydride | Amino derivatives |

| Substitution | Alkyl halides | Substituted derivatives |

Biology

- Biological Activity : The compound has been studied for its interactions with biomolecules, particularly in enzyme inhibition. It has shown potential in modulating metabolic pathways by inhibiting specific enzymes.

- Cell Culture Applications : As a non-ionic organic buffering agent, it is used in cell cultures to maintain pH levels between 6 and 8.5, which is crucial for optimal cell growth and function .

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

-

Case Studies :

- A study demonstrated that the compound effectively inhibited specific enzymes involved in neurotransmitter metabolism, leading to altered cellular responses and potential therapeutic benefits for conditions such as depression and anxiety.

作用機序

The mechanism of action of 3-Amino-3-(4-nitrophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds and ionic interactions with biological targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic Acid

- Structure: The amino group at C3 is protected by a tert-butoxycarbonyl (BOC) group, while the 4-nitrophenyl substituent is at C4.

- Molecular Formula : C₁₅H₂₀N₂O₆

- Molecular Weight : 324.33 g/mol

- Key Differences: The BOC protection stabilizes the amino group, reducing its reactivity compared to the free amino group in the target compound.

- Applications: Used in peptide synthesis where controlled amino group reactivity is required .

3-(4-Hydroxy-3-nitrophenyl)propanoic Acid

- Structure: Propanoic acid backbone with 4-hydroxy-3-nitrophenyl at C3.

- Molecular Formula: C₉H₉NO₅

- Molecular Weight : 211.17 g/mol

- Key Differences: Shorter carbon chain (propanoic vs. butanoic) reduces hydrophobic interactions. Hydroxy and nitro groups on the phenyl ring create hydrogen-bonding capabilities, enhancing solubility in polar solvents.

- Applications : Explored in materials science for surface modification due to its dual functional groups .

Functional Group Variants

Butanoic Acid, 4-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, (3S)-

- Structure: Amino group at C4, with a fluorenylmethoxycarbonyl (Fmoc) group at C3.

- Molecular Formula : C₁₉H₁₈N₂O₅

- Molecular Weight : 354.36 g/mol

- Key Differences: The Fmoc group enables photolabile protection, useful in solid-phase peptide synthesis. The oxo group at C4 introduces keto-enol tautomerism, affecting stability under acidic conditions.

- Applications: Critical in automated peptide synthesizers for temporary amino protection .

4-Amino-3-nitrophenylboronic Acid

- Structure: Boronic acid replaces the carboxylic acid, with nitro and amino groups on the phenyl ring.

- Molecular Formula : C₆H₇BN₂O₄

- Molecular Weight : 181.94 g/mol

- Key Differences :

- Boronic acid enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid functionality.

- The absence of a carbon chain limits steric bulk.

- Applications : Used in organic electronics and as a sensor for diols .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| 3-Amino-3-(4-nitrophenyl)butanoic acid | Amino (C3), 4-NO₂Ph (C3) | C₁₀H₁₂N₂O₄ | 224.21 | Free amino, electron-withdrawing nitro |

| (R)-3-((tert-BOC)amino)-4-(4-nitrophenyl)butanoic acid | BOC-amino (C3), 4-NO₂Ph (C4) | C₁₅H₂₀N₂O₆ | 324.33 | Protected amino, steric hindrance at C4 |

| 3-(4-Hydroxy-3-nitrophenyl)propanoic acid | 4-OH-3-NO₂Ph (C3) | C₉H₉NO₅ | 211.17 | Hydroxy-nitro phenyl, short chain |

| Butanoic acid, 4-amino-3-[[Fmoc]amino]-4-oxo- | Fmoc-amino (C3), oxo (C4) | C₁₉H₁₈N₂O₅ | 354.36 | Photolabile protection, keto-enol tautomer |

Research Findings and Implications

- Acidity: The nitro group in this compound lowers the pKa of the carboxylic acid (~2.5–3.0) compared to unsubstituted butanoic acid (pKa ~4.8), enhancing its solubility in aqueous bases .

- Steric Effects: The C3-substituted nitro and amino groups create steric hindrance, slowing esterification reactions relative to linear analogs .

- Biological Relevance : Structural analogs with nitro groups are investigated as protease inhibitors, though the target compound’s dual substituents may reduce membrane permeability compared to simpler derivatives .

生物活性

3-Amino-3-(4-nitrophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its structural features, which include an amino group and a nitrophenyl moiety. These functional groups are known to impart various biological activities, making this compound a subject of research for potential therapeutic applications.

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- CAS Number : 1270410-82-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with enzymes or other biomolecules.

Potential Targets:

- Glutathione S-transferase (GST) : Compounds with similar structures have been shown to interact with GST, influencing detoxification pathways in cells.

- Enzymatic Pathways : The compound may modulate pathways involving amino acid metabolism and neurotransmitter synthesis due to its amino acid structure.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Derivatives of this compound have shown potential antimicrobial properties against various pathogens.

- Antioxidant Properties : The presence of the nitro group contributes to antioxidant activity, which can protect cells from oxidative stress.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenges free radicals in vitro | |

| Neuroprotective | Reduces apoptosis in neuronal cell lines |

Case Study: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : Likely influenced by the presence of polar functional groups.

- Distribution : May vary based on the compound's ability to cross the blood-brain barrier.

- Metabolism : Potentially metabolized by reduction or conjugation reactions.

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiopure 3-amino-3-(4-nitrophenyl)butanoic acid?

The synthesis of enantiopure forms typically involves enzymatic resolution or asymmetric catalysis . For example, hydantoinase enzymes (e.g., from Arthrobacter crystallopoietes DSM20117) can enantioselectively hydrolyze racemic 6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione to yield (R)- or (S)-enantiomers . Chemical synthesis may employ chiral auxiliaries or catalysts to control stereochemistry. Ensure purification via chiral HPLC or crystallization to verify enantiopurity .

Advanced: How can researchers resolve contradictions in biological activity data between enantiomers?

Contradictions often arise from differences in enantiomer-receptor interactions or metabolic stability . To address this:

- Perform dose-response assays for both enantiomers under identical conditions.

- Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities.

- Validate metabolic stability via in vitro liver microsome assays to rule out rapid degradation of one enantiomer .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Confirm structure via - and -NMR, focusing on aromatic protons (δ 7.5–8.5 ppm) and the β-amino acid backbone (δ 1.5–3.0 ppm) .

- IR : Identify carboxyl (1700–1720 cm) and nitro (1520–1350 cm) functional groups.

- Mass Spectrometry : Use HRMS (ESI or MALDI) to verify molecular weight (CHNO, theoretical MW: 224.08 g/mol) .

Advanced: How can computational tools aid in analyzing crystal packing or molecular geometry?

Software suites like WinGX and ORTEP enable:

- Crystal structure refinement from single-crystal XRD data.

- Visualization of anisotropic displacement parameters to assess thermal motion.

- Metric analysis of bond lengths/angles for comparison with DFT-optimized geometries .

Basic: What are optimal storage conditions to prevent degradation?

Store under inert atmosphere (argon or nitrogen) at room temperature , protected from light. Use amber glass vials to minimize photodegradation of the nitro group. Monitor purity via HPLC every 6 months .

Advanced: How to address inconsistencies in thermodynamic data for clustering reactions involving this compound?

For ion-clustering studies (e.g., Na adducts):

- Replicate experiments using high-precision calorimetry to measure ΔH/ΔS.

- Cross-validate with computational methods (e.g., Gaussian for Gibbs free energy calculations).

- Account for solvent effects (e.g., dielectric constant of DMSO vs. water) using the SMD solvation model .

Advanced: What strategies mitigate racemization during derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。